2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine
Description
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a pyridine derivative featuring a methoxy group at position 2 and a piperidinylsulfonyl moiety at position 2.
Properties
IUPAC Name |
2-methoxy-3-piperidin-1-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-11-10(6-5-7-12-11)17(14,15)13-8-3-2-4-9-13/h5-7H,2-4,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYPRIKOUROGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine involves several steps. One common method includes the reaction of 2-methoxypyridine with piperidine and a sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonyl pyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in Antimalarial Research
A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides (e.g., 15a–15e) share the piperidinylsulfonyl group but incorporate a fused triazolo ring system. Key differences include:
- Synthetic Routes : These analogs are synthesized using CDI (1,1'-carbonyldiimidazole) as a catalyst, yielding high-purity products (80–94% yield), whereas the target compound may require alternative sulfonylation protocols .
Table 1: Key Properties of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 15a | 4-Methoxybenzylthio | 169–170 | 81 |
| 15b | 3-Bromobenzylthio | 160–162 | 94 |
| 15c | 4-Methylbenzylthio | 155–156 | 92 |
Anticancer Sulfonamide Derivatives
Isatin sulfonamide hybrids, such as 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one), demonstrate potent cytotoxicity against hepatocellular carcinoma (HepG2 IC₅₀: 16.8 µM). Key comparisons include:
- Binding Affinity : The piperidinylsulfonyl group in 3a contributes to EGFR inhibition (binding energy: −19.21 to −21.74 kcal/mol), comparable to Erlotinib (−25.65 kcal/mol). This suggests that 2-methoxy-3-(piperidin-1-ylsulfonyl)pyridine may similarly target kinase domains .
- Structural Flexibility : The methoxy group in the target compound may enhance solubility or metabolic stability compared to the rigid isatin core in 3a .
Pyridine Boronic Esters and Reactivity
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 532391-31-4) shares the methoxy-pyridine backbone but replaces the sulfonamide with a boronate ester. This compound is used in Suzuki-Miyaura couplings, highlighting the influence of substituents on reactivity:
- Electronic Effects : The electron-donating methoxy group at position 2 may activate the pyridine ring for cross-coupling reactions, whereas the sulfonamide in the target compound could deactivate the ring for nucleophilic substitutions .
Stability and Bioactivity of Methoxy-Substituted Compounds
In storage studies, 2-methoxy-3-(2-methylpropyl)pyrazine in pepper retained stability over time, suggesting that methoxy groups in ortho positions (as in the target compound) may resist degradation under physiological conditions . This property could enhance the pharmacokinetic profile of this compound compared to non-methoxy analogs.
Biological Activity
2-Methoxy-3-(piperidin-1-ylsulfonyl)pyridine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure, featuring a pyridine ring substituted with a methoxy group and a piperidine sulfonyl moiety, suggests a diverse range of interactions with biological targets.
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Pyridine Ring : A six-membered aromatic ring with nitrogen.
- Methoxy Group : An -OCH₃ substituent that enhances lipophilicity.
- Piperidine Sulfonyl Moiety : A piperidine ring attached to a sulfonamide group, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. A study involving Drosophila melanogaster demonstrated that a related pyridine-sulfonamide compound protected flies from bacterial infections without inhibiting bacterial growth directly. Instead, it modulated the production of virulence factors such as pyocyanin and hydrogen cyanide from Pseudomonas aeruginosa, indicating an iron-chelating mechanism that deprives pathogens of essential nutrients .
Anticancer Properties
The potential anticancer effects of this compound have been explored through various studies. It has been shown to selectively inhibit thioredoxin reductase, an enzyme involved in redox balance within cancer cells. This selective inhibition may lead to reduced toxicity in normal cells while effectively targeting cancerous tissues . Additionally, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant anticancer activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes critical for bacterial survival and proliferation.
- Iron Chelation : By sequestering iron, the compound limits the availability of this essential nutrient to pathogens, thereby exhibiting antimicrobial effects .
- Redox Modulation : Inhibiting thioredoxin reductase disrupts the redox homeostasis in cancer cells, leading to increased oxidative stress and cell death .
Research Findings and Case Studies
Q & A
Q. Methodological Recommendations :
- Replicate studies under standardized conditions (e.g., NIH/3T3 cells, 10–100 µM doses).
- Use structure-activity relationship (SAR) studies to isolate active moieties.
Advanced: What computational strategies are suitable for predicting the compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .
Q. Key Computational Parameters :
- XLogP : 1.4 (moderate lipophilicity) suggests blood-brain barrier permeability .
- Polar Surface Area : 34.2 Ų indicates moderate solubility (~20 mg/mL in DMSO).
Safety and Handling: What precautions are essential for safe laboratory use of this compound?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (H315/H319 hazards) .
- Storage : Airtight container in a cool, dry place (<25°C) away from oxidizers .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
